molecular formula C10H13BrN2O2 B2993375 ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate CAS No. 2138569-78-3

ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2993375
CAS RN: 2138569-78-3
M. Wt: 273.13
InChI Key: IFJUSXGYOHMHSF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 2138569-78-3 . It has a molecular weight of 273.13 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been explored in various studies . One method involves the use of a CuI-catalyzed aerobic oxidative process . Another approach uses a combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These methods can be applied to the synthesis of ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate.


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate . The InChI code is 1S/C10H13BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h2-6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate are not detailed in the search results, imidazo[1,2-a]pyridines in general have been synthesized through various methods, including CuI-catalyzed aerobic oxidative processes .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 273.13 . It is typically stored at 4°C .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Research has been conducted on developing efficient synthetic routes for imidazo[1,2-a]pyridines, where ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate or starting material. A notable example is the work by Crawforth and Paoletti (2009), which outlines a one-pot synthesis method starting from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridines. This process uses propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux, demonstrating a versatile approach to accessing this important class of heterocycles (Crawforth & Paoletti, 2009).

Novel Heterocyclic Compound Synthesis

Another aspect of research involving this compound is the synthesis of novel heterocyclic compounds with potential biological activity. For instance, Abe et al. (2010) synthesized ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from reactions involving 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones. This study highlights the compound's role in generating heterocycles that exhibit interesting behavior in NMR spectra, suggesting potential applications in medicinal chemistry and material science (Abe et al., 2010).

Catalysis and Organic Transformations

The compound has also been explored as a substrate in catalyzed reactions leading to the formation of value-added products. Rao, Mai, and Song (2017) reported a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, employing ethyl tertiary amines as carbon sources. This research demonstrates an innovative activation mode of ethyl tertiary amines, showcasing the compound's versatility in catalytic organic transformations (Rao, Mai, & Song, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJUSXGYOHMHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCCCC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

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